molecular formula C13H18 B3315119 4-(2,4-Dimethylphenyl)-2-methyl-1-butene CAS No. 951891-75-1

4-(2,4-Dimethylphenyl)-2-methyl-1-butene

Cat. No.: B3315119
CAS No.: 951891-75-1
M. Wt: 174.28 g/mol
InChI Key: LEQPEGJZBCUOSV-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-2-methyl-1-butene is an organic compound characterized by its unique structure, which includes a butene backbone substituted with a 2,4-dimethylphenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-2-methyl-1-butene typically involves the alkylation of 2,4-dimethylphenyl derivatives. One common method is the Friedel-Crafts alkylation, where 2,4-dimethylphenyl is reacted with 2-methyl-1-butene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-2-methyl-1-butene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond in the butene moiety.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of 4-(2,4-dimethylphenyl)-2-methyl-1-butanone or 4-(2,4-dimethylphenyl)-2-methylbutanoic acid.

    Reduction: Formation of 4-(2,4-dimethylphenyl)-2-methylbutane.

    Substitution: Formation of halogenated derivatives such as 4-(2,4-dimethylphenyl)-2-methyl-1-bromo-1-butene.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,4-Dimethylphenyl)-2-methyl-1-butene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and activity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethylphenyl)-2-methyl-1-butane
  • 4-(2,4-Dimethylphenyl)-2-methyl-1-butanone
  • 4-(2,4-Dimethylphenyl)-2-methylbutanoic acid

Uniqueness

4-(2,4-Dimethylphenyl)-2-methyl-1-butene is unique due to its specific substitution pattern and the presence of a double bond in the butene moiety

Properties

IUPAC Name

2,4-dimethyl-1-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)5-7-13-8-6-11(3)9-12(13)4/h6,8-9H,1,5,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQPEGJZBCUOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252065
Record name 2,4-Dimethyl-1-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-75-1
Record name 2,4-Dimethyl-1-(3-methyl-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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